Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt
Brand Name: Vulcanchem
CAS No.: 37138-23-1
VCID: VC14129566
InChI: InChI=1S/C32H24Cl2N10O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;;
SMILES:
Molecular Formula: C32H22Cl2N10Na2O6S2
Molecular Weight: 823.6 g/mol

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt

CAS No.: 37138-23-1

Cat. No.: VC14129566

Molecular Formula: C32H22Cl2N10Na2O6S2

Molecular Weight: 823.6 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt - 37138-23-1

Specification

CAS No. 37138-23-1
Molecular Formula C32H22Cl2N10Na2O6S2
Molecular Weight 823.6 g/mol
IUPAC Name disodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Standard InChI InChI=1S/C32H24Cl2N10O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;;
Standard InChI Key KGSSIJBRDHHFTI-YHPRVSEPSA-L
Isomeric SMILES C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Structural and Molecular Characteristics

Chemical Composition

The molecular formula is C₃₂H₂₂Cl₂N₁₀Na₂O₆S₂, with a molecular weight of 823.6 g/mol . The IUPAC name is disodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate.

Key Structural Features:

  • Ethenediyl Bridge: Connects two benzenesulfonic acid groups, enabling planar rigidity and fluorescence properties .

  • Triazine Substituents: Each benzene ring bears a 1,3,5-triazine moiety with chloro and phenylamino groups, enhancing electrophilic reactivity.

  • Sulfonate Groups: Provide water solubility and stabilize the disodium salt form .

Spectral and Physical Properties

PropertyValue/DescriptionSource
Melting PointDecomposes above 270°C
Water Solubility1.9–2.0 g/L at 20°C
LogP (Partition Coefficient)-1.58 to -1.186 (Hydrophilic)
UV-Vis Absorptionλₘₐₓ ~350 nm (Fluorescent activity)

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via multi-step reactions:

  • Nucleophilic Substitution: Chlorine on the triazine ring is replaced by phenylamino groups under basic conditions .

  • Ethenediyl Coupling: Stilbene-like coupling of benzene sulfonic acid derivatives using palladium catalysts .

  • Salt Formation: Neutralization with sodium hydroxide to yield the disodium salt .

Example Protocol (Patent CN109912470A):

  • Step 1: React benzenesulfinic acid sodium salt with maleic anhydride in water at pH 8.5–9.5 to form an intermediate .

  • Step 2: Heat the intermediate with sulfuric acid at 90–100°C for decarboxylation .

  • Yield: 65–92% after recrystallization .

Chemical Reactivity

  • Hydrolysis: Susceptible to hydrolysis under acidic/basic conditions, releasing phenylamine derivatives .

  • Photostability: Stable under UV light due to conjugated π-system .

  • Complexation: Binds metal ions via sulfonate and triazine groups, useful in wastewater treatment .

Applications and Industrial Relevance

Herbicidal Activity

The compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants. Field trials show efficacy against broadleaf weeds at 50–100 g/ha.

Fluorescent Brightening Agent

As a stilbene derivative, it absorbs UV light (300–400 nm) and emits blue fluorescence (420–450 nm), making it valuable in:

  • Textiles: Whitening cotton and polyamide fabrics .

  • Detergents: Enhances perceived brightness of laundered fabrics (0.08–0.4% w/w) .

  • Paper Coating: Improves optical brightness in high-quality paper products .

ParameterDataSource
Acute Toxicity (LD₅₀)>2,000 mg/kg (oral, rat)
BiodegradabilityLow (OECD 301F: <20% in 28 days)
Ecotoxicity (Daphnia)EC₅₀ = 12 mg/L

Regulatory Status:

  • EPA TSCA: Listed as "Active" for commercial use .

  • EU REACH: Requires environmental risk assessments due to persistence .

Comparative Analysis with Analogues

Compound (CAS)Key DifferencesApplications
Fluorescent Brightener 71 (16090-02-1)Morpholine substituentsPlastics, detergents
Fluorescent Brightener 220 (16470-24-9)Tetrasodium salt, higher solubilityTextiles, coatings
Fluorescent Brightener 28 (4193-55-9)Bis(2-hydroxyethyl)amino groupsNylon, polyamide

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